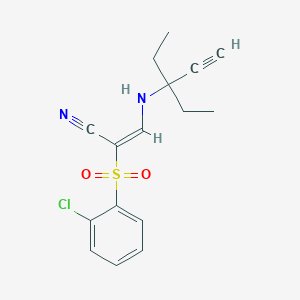
3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features. This compound contains a nitrile group, a sulfonyl group, and a substituted amino group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile typically involves multiple steps:
Formation of the Amino Group: The initial step involves the formation of the 1,1-diethylprop-2-ynylamine through the reaction of propargyl bromide with diethylamine under basic conditions.
Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting 2-chlorobenzenesulfonyl chloride with the previously formed amine in the presence of a base such as triethylamine.
Nitrile Formation: The final step involves the formation of the nitrile group. This is typically done by reacting the intermediate with a suitable nitrile-forming reagent such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the amino group can participate in hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
- 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-methylphenyl)sulfonyl)prop-2-enenitrile
- 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-bromophenyl)sulfonyl)prop-2-enenitrile
Uniqueness
Compared to similar compounds, 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile is unique due to the presence of the 2-chlorophenyl group. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a distinct entity in its class.
属性
IUPAC Name |
(E)-2-(2-chlorophenyl)sulfonyl-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-4-16(5-2,6-3)19-12-13(11-18)22(20,21)15-10-8-7-9-14(15)17/h1,7-10,12,19H,5-6H2,2-3H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXBNPHJVTCBE-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC=C(C#N)S(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C#C)N/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














